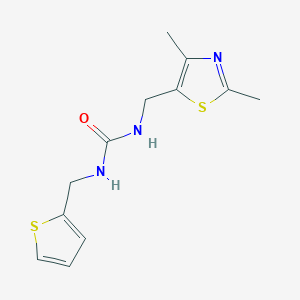

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Descripción general

Descripción

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound characterized by the presence of a thiazole ring and a thiophene ring, both of which are substituted with methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.

Coupling Reactions: The thiazole and thiophene rings are then coupled through a series of nucleophilic substitution reactions, often using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or by using phosgene derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings, using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the urea linkage or the aromatic rings, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the aromatic rings, using reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).

Common Reagents and Conditions:

Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as a solvent.

Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.

Substitution: Halogens, amines, polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Halogenated or aminated derivatives.

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.

Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of novel materials with specific electronic or optical properties.

Biology and Medicine:

Antimicrobial Agents: Due to the presence of the thiazole and thiophene rings, the compound may exhibit antimicrobial activity against a range of pathogens.

Drug Development: It can serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

Agriculture: The compound may be used in the formulation of pesticides or herbicides.

Electronics: It can be used in the development of organic semiconductors or other electronic materials.

Mecanismo De Acción

The mechanism of action of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiazole and thiophene rings can participate in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

1-(Thiazol-2-yl)-3-(thiophen-2-yl)urea: Lacks the methyl substitutions, which may affect its reactivity and binding properties.

1-(2,4-Dimethylthiazol-5-yl)-3-phenylurea:

1-(Thiazol-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea: Similar structure but without the methyl groups, which can influence its solubility and stability.

Uniqueness: The presence of both thiazole and thiophene rings, along with the specific methyl substitutions, makes 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea unique

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Actividad Biológica

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is classified as a thiazole derivative, characterized by the presence of a thiazole ring and a thiophene moiety. Its IUPAC name is 1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-thiophen-2-ylurea.

Synthesis Methodology

The synthesis typically involves the reaction of 2,4-dimethylthiazole with thiophene-2-yl isocyanate. The reaction is conducted in organic solvents such as dichloromethane or tetrahydrofuran, often using triethylamine as a base to facilitate the formation of the urea linkage. For industrial applications, continuous flow reactors may be utilized to enhance yield and purity while minimizing by-products.

Antimicrobial Properties

Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial activity. The biological activities of such compounds can be attributed to their ability to interact with various biological targets, including enzymes and receptors. In particular, studies have demonstrated that derivatives of thiazole possess antibacterial and antifungal properties .

Anticancer Activity

This compound has been evaluated for its anticancer potential. A study reported that related compounds showed broad-spectrum antitumor activity across various cancer cell lines. For instance, certain thioamide derivatives exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 to 28.7 μM against different cancer types, including breast and lung cancers .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or microbial growth.

- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cellular responses.

- Oxidative Stress Induction : Some studies suggest that thiazole derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects against cancer cells .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.7 to 2.8 μg/mL for certain strains, demonstrating potent antibacterial properties compared to standard antibiotics .

Anticancer Activity Evaluation

In another investigation focusing on anticancer activity, derivatives were tested against multiple cancer cell lines. The compound exhibited selective cytotoxicity with lower GI50 values for aggressive cancer types such as non-small lung cancer and ovarian cancer . The findings suggest a promising role for this compound in developing targeted cancer therapies.

Summary of Biological Activities

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of thiazole derivatives, including 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, as promising anticancer agents. Thiazole compounds are recognized for their ability to interfere with cancer cell proliferation and metastasis.

Case Study: Anticancer Activity

A study conducted by Braga et al. demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound was evaluated for its ability to inhibit cell growth in vitro, showing promising results against breast cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to possess broad-spectrum antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

Gençer et al. synthesized new thiazole derivatives and tested their antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics like chloramphenicol .

Other Therapeutic Potentials

Beyond anticancer and antimicrobial applications, this compound may have other therapeutic roles:

- Anti-inflammatory Properties : Thiazole compounds have been linked to anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Neuroprotective Effects : Some studies suggest that thiazole derivatives might offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Summary of Findings

Análisis De Reacciones Químicas

Oxidation Reactions

The thiazole ring and thiophene methyl group are susceptible to oxidation under specific conditions:

Mechanistic Insights :

-

Thiazole sulfur undergoes electrophilic oxidation, forming sulfoxides via a two-electron transfer process .

-

Thiophene oxidation proceeds through ozonide intermediates, followed by reductive workup to yield aldehydes.

Reduction Reactions

The urea moiety and aromatic systems participate in reduction pathways:

Mechanistic Insights :

-

Urea reduction involves nucleophilic attack by hydride ions at the carbonyl carbon.

-

Catalytic hydrogenation of the thiazole ring proceeds via a π-complex intermediate with Pd .

Hydrolysis Reactions

The urea and thiazole-methyl groups undergo hydrolysis under acidic/basic conditions:

Mechanistic Insights :

-

Acidic conditions favor carbamate intermediate formation, while basic hydrolysis generates amines directly .

Nucleophilic Substitution

The methyl group on the thiazole ring is reactive toward nucleophiles:

Mechanistic Insights :

-

The methylene group adjacent to the thiazole nitrogen acts as a soft electrophile, enabling SN2 or radical pathways .

Cycloaddition and Cross-Coupling

The compound participates in cycloaddition and metal-catalyzed coupling:

Thermal and Photochemical Reactions

Stability and reactivity under non-standard conditions:

Propiedades

IUPAC Name |

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS2/c1-8-11(18-9(2)15-8)7-14-12(16)13-6-10-4-3-5-17-10/h3-5H,6-7H2,1-2H3,(H2,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEZSMSVTSEPLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.